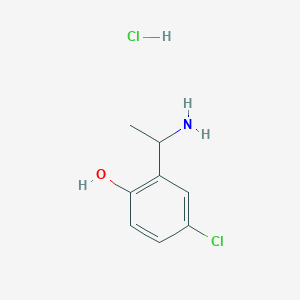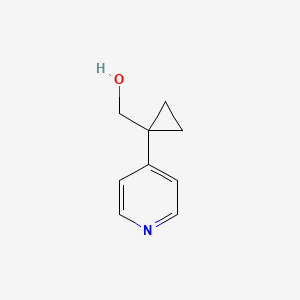
(1-(Pyridin-4-yl)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-(Pyridin-4-yl)cyclopropyl)methanol” is a chemical compound with the following properties:
Molecular Formula: CHNO
Molecular Weight: 149.19 g/mol
CAS Number: 858035-96-8
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of pyridine-4-carbaldehyde with cyclopropylmethyl Grignard reagent. The reaction proceeds through nucleophilic addition of the Grignard reagent to the aldehyde, followed by acidic workup to yield the desired product.
Reaction Conditions::- Reactants: Pyridine-4-carbaldehyde, cyclopropylmethyl Grignard reagent
- Solvent: Ether or THF (tetrahydrofuran)
- Temperature: Room temperature
- Workup: Acidification with aqueous acid (e.g., HCl)
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification, and scalability are essential considerations.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: The compound can undergo oxidation reactions, converting the alcohol group to an aldehyde or carboxylic acid.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine nitrogen or the cyclopropyl carbon.
Other Reactions: Depending on the reaction conditions, other transformations may occur.
Oxidation: Oxidizing agents like chromic acid (CrO) or PCC (pyridinium chlorochromate).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Nucleophiles (e.g., amines, alkoxides) in appropriate solvents.
Major Products:: The major products depend on the specific reaction conditions. For example:
- Oxidation: Aldehyde or carboxylic acid derivatives.
- Reduction: The corresponding alcohol.
- Substitution: Various substituted derivatives.
Applications De Recherche Scientifique
“(1-(Pyridin-4-yl)cyclopropyl)methanol” finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating biological processes or as a probe in drug discovery.
Medicine: Potential therapeutic applications.
Industry: Fine chemicals and pharmaceuticals.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. It may interact with cellular receptors, enzymes, or other molecular targets. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, we can compare it to related compounds such as cyclopropylmethanol or pyridine derivatives. Its unique combination of a cyclopropyl group and a pyridine moiety sets it apart.
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
(1-pyridin-4-ylcyclopropyl)methanol |
InChI |
InChI=1S/C9H11NO/c11-7-9(3-4-9)8-1-5-10-6-2-8/h1-2,5-6,11H,3-4,7H2 |
Clé InChI |
ORCDZAYBUQHQAV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CO)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


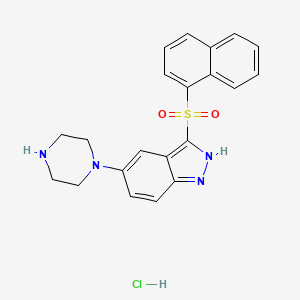
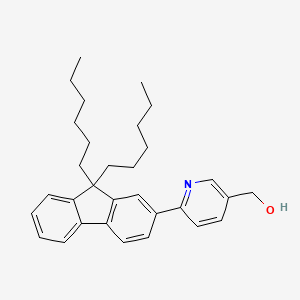
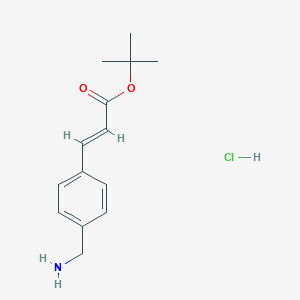
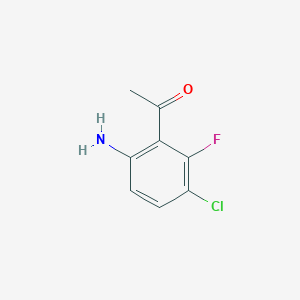
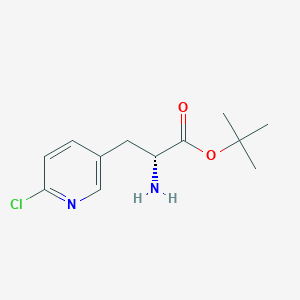
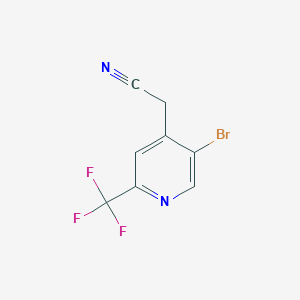
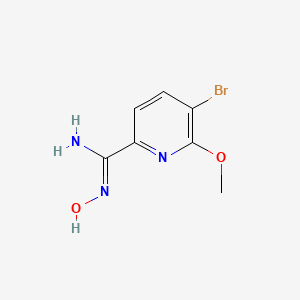
![7-(4-Methylpiperazin-1-yl)-N-phenylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B13128800.png)
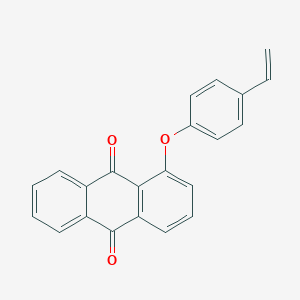
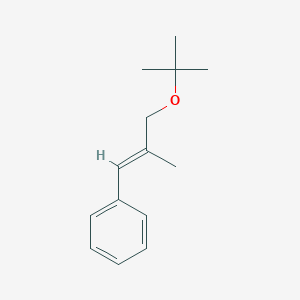
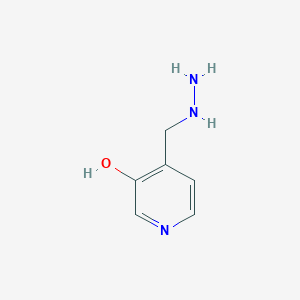
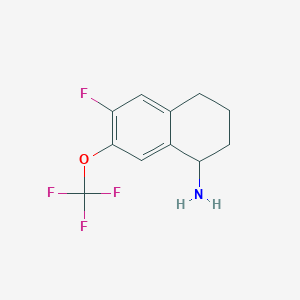
![N,N-Di([1,1'-biphenyl]-4-yl)-[2,4'-bipyridin]-5-amine](/img/structure/B13128841.png)
